1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea
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Overview
Description
1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea is an organic compound with the molecular formula C₁₁H₁₆N₂OS. It is a thiourea derivative characterized by the presence of a cyclopentyl group and a furan-2-ylmethyl group attached to the thiourea moiety.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea typically involves the reaction of cyclopentylamine with furan-2-carbaldehyde, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general synthetic route can be summarized as follows:
Formation of Schiff Base: Cyclopentylamine reacts with furan-2-carbaldehyde to form a Schiff base intermediate.
Addition of Thiourea: The Schiff base intermediate reacts with thiourea to yield this compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice .
Chemical Reactions Analysis
1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth. The compound’s structure allows it to interact with bacterial enzymes and disrupt their function.
Materials Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. The furan-2-ylmethyl group enhances its binding affinity and specificity for certain targets, while the thiourea moiety can form hydrogen bonds and other interactions with the target molecules .
Comparison with Similar Compounds
1-Cyclopentyl-3-(furan-2-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:
1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea: This compound has a phenoxyphenyl group instead of a furan-2-ylmethyl group, which may alter its binding properties and biological activity.
1-Cyclopentyl-3-(tetrahydro-2-furanylmethyl)thiourea: The tetrahydro-2-furanylmethyl group provides different steric and electronic properties compared to the furan-2-ylmethyl group, potentially affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-3-(furan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c15-11(13-9-4-1-2-5-9)12-8-10-6-3-7-14-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRWLTHMTZCVFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90973653 |
Source
|
Record name | N-Cyclopentyl-N'-[(furan-2-yl)methyl]carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5808-01-5 |
Source
|
Record name | N-Cyclopentyl-N'-[(furan-2-yl)methyl]carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90973653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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